UBP 302 - 745055-91-8

UBP 302

Catalog Number: EVT-284694
CAS Number: 745055-91-8
Molecular Formula: C15H15N3O6
Molecular Weight: 333.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UBP 302 is an antagonist of glutamate receptor 5 (GluR5) subunit-containing kainate receptors that inhibits kainate-induced responses in isolated rat dorsal roots (Kd = 402 nM). In vitro, UBP 302 inhibits gamma frequency oscillations in the rat basolateral amygdala at a concentration of 25 µM, and blocks kainate receptor signaling in layer III neurons within the mouse medial entorhinal cortex at 20 µM, abrogating the intense synaptic activity characteristic of the Up state of cortical slow oscillation. In vivo, UBP 302 (250 mg/kg) significantly reduces seizure severity in a rat model of soman-induced status epilepticus.
UBP302 is a potent and selective GLUK5 (GluR5)-subunit containing kainate receptor antagonist (apparent KD = 402 nM). UBP302 displays ~ 260-fold selectivity over AMPA receptors, ~ 90-fold selectivity over recombinant human GLUK6- and GLUK2-containing kainate receptors and has little or no action at NMDA or group I mGlu receptors. UBP302 selectively blocks kainate receptor-mediated LTP induction in rat hippocampal mossy fibers.

Willardiine

  • Relevance: Willardiine serves as a crucial structural starting point for developing AMPA and kainate receptor antagonists, including UBP302. The core structure of willardiine, featuring a pyrimidine-2,4-dione ring, is maintained in UBP302. Modifications at the N3 position of the uracil ring in willardiine, by introducing carboxyalkyl or carboxybenzyl substituents, lead to the development of antagonists like UBP302. []

(S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304)

  • Compound Description: UBP304 displays high potency and selectivity as an antagonist for native GluK5-containing kainate receptors. It exhibits a KD value of 0.105 ± 0.007 μM against kainate on native GluK5 receptors, demonstrating its strong affinity for this receptor subtype. Notably, UBP304 exhibits significant selectivity over native AMPA receptors (KD = 71.4 ± 8.3 μM against (S)-5-fluorowillardiine) [].
  • Relevance: UBP304 shares a similar structure with (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, differing only in the substitution of the benzene ring with a thiophene ring in the carboxybenzyl substituent at the N3 position. This structural similarity contributes to their shared activity as kainate receptor antagonists. []

CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione)

  • Relevance: While structurally different from UBP302, CNQX is relevant due to its shared ability to modulate glutamatergic neurotransmission. Research suggests that both AMPA and kainate receptors are involved in object-in-place associative memory, and studies have utilized both CNQX and UBP302 to investigate the roles of these receptors in specific brain regions. []

AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid)

  • Relevance: Although structurally dissimilar to UBP302, AP5 is relevant due to its use in conjunction with UBP302 in studies exploring the mechanisms of object-in-place associative memory. These studies revealed the distinct contributions of NMDA and kainate receptors within the perirhinal cortex and medial prefrontal cortex in memory formation. []
Overview

UBP 302 is a selective antagonist of the kainate receptor subtype GluK1, which is a member of the ionotropic glutamate receptor family. This compound is recognized for its role in pharmacological studies related to neurological disorders, particularly those involving excitotoxicity and chronic pain. UBP 302 has been shown to inhibit the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.

Source

UBP 302 was developed as part of a series of compounds aimed at understanding and modulating kainate receptor activity. It is derived from the structure of willardiine, a naturally occurring compound known for its neuroactive properties. The compound is commercially available from various suppliers, including Tocris Bioscience and Bertin Bioreagent, with a CAS number of 745055-91-8 .

Classification

UBP 302 belongs to the class of competitive antagonists targeting kainate receptors, specifically the GluK1 subtype. Its classification as a pharmacological agent places it within the broader category of glutamate receptor antagonists, which are significant in research on neuropharmacology and potential therapeutic applications for neurological disorders .

Synthesis Analysis

Methods

The synthesis of UBP 302 involves several key steps that utilize standard organic chemistry techniques. These include amination, esterification, and coupling reactions to construct the desired molecular framework. The synthesis typically starts with readily available precursors that undergo various transformations to yield UBP 302 .

Technical Details

The process often includes:

  • Amination: Introducing amine groups into the molecular structure.
  • Esterification: Forming esters by reacting acids with alcohols.
  • Coupling Reactions: Joining two fragments to form a larger molecule.

Purification methods such as recrystallization or chromatography are employed to isolate UBP 302 in high purity (>98%) .

Molecular Structure Analysis

Structure

The molecular formula of UBP 302 is C₁₃H₁₅N₃O₄S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these atoms contributes to its function as a kainate receptor antagonist.

Data

  • Molecular Weight: Approximately 295.34 g/mol.
  • Structural Features: The compound features a sulfonamide group that is critical for its binding affinity to the kainate receptors .
Chemical Reactions Analysis

Reactions

UBP 302 primarily acts by binding competitively to the kainate receptors, inhibiting their activation by endogenous ligands such as glutamate. This mechanism alters neurotransmission dynamics in neuronal pathways associated with pain and excitotoxicity.

Technical Details

Research has demonstrated that UBP 302 effectively blocks the effects induced by agonists like (S)-(-)-5-iodowillardiine in experimental models. This blockade can be quantitatively assessed through pharmacological assays measuring changes in receptor-mediated responses .

Mechanism of Action

Process

The mechanism by which UBP 302 exerts its effects involves competitive inhibition at the kainate receptor sites. By occupying these sites, UBP 302 prevents glutamate from binding and activating the receptor, thereby reducing excitatory neurotransmission.

Data

Studies have shown that administration of UBP 302 leads to significant alterations in neurogenic vasodilation responses in animal models, indicating its potential therapeutic implications for conditions characterized by excessive excitatory signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: UBP 302 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity is primarily dictated by its functional groups involved in binding interactions with kainate receptors .
Applications

Scientific Uses

UBP 302 has been utilized extensively in research focused on:

  • Neuropharmacology: Investigating the role of kainate receptors in various neurological conditions.
  • Pain Management: Exploring potential therapeutic applications for chronic pain syndromes through modulation of excitatory neurotransmission.
  • Excitotoxicity Studies: Understanding mechanisms underlying neuronal damage associated with conditions like stroke or traumatic brain injury .
Molecular Mechanisms of UBP 302 Action

Subunit-Selective Antagonism of GluK1-Containing Kainate Receptors

Structural Basis of UBP 302 Binding to GluK1 Ligand-Binding Domains

High-resolution crystal structures (1.74-1.87 Å) of the GluK1 LBD complexed with UBP 302 reveal a novel binding mechanism distinct from classical antagonists [2] [4] [6]. Unlike typical iGluR antagonists that form direct contacts with a conserved glutamate residue (Glu723 in GluK1), UBP 302 binds in a hyperextended conformation that avoids this interaction. Instead, it anchors itself through:

  • Bifurcated hydrogen bonding: The uracil carbonyl groups form water-mediated hydrogen bonds with Thr690 and Pro516 backbone amides [6].
  • Aromatic stacking: The ortho-carboxybenzyl group engages in π-stacking interactions with Tyr488 and hydrophobic contacts with Leu768 [2] [6].
  • Steric occlusion: The (S)-2-amino-2-carboxyethyl side chain projects into a cavity lined by residues Ser721, Thr690, and Leu736, preventing domain closure [4] [6].

Table 1: Key Residues in GluK1 Ligand-Binding Domain Involved in UBP 302 Interaction

ResidueInteraction TypeFunctional Consequence
Tyr488π-StackingStabilizes benzyl group orientation
Thr690Water-mediated H-bondAnchors uracil ring
Pro516Backbone H-bondFixes D1 domain position
Leu768Hydrophobic packingContributes to binding pocket shape
Glu723No direct contactDistinctive feature vs. other antagonists

This binding mode results in a 1,300-fold selectivity for GluK1 over GluK2, primarily due to a single amino acid difference at position 690 (Thr in GluK1 vs. Ala in GluK2), which alters hydrogen bonding capacity [2] [6].

Hyperextension of Ligand-Binding Core Conformations in Antagonist Complexes

UBP 302 binding induces a dramatic conformational change described as "hyperextension" – the most extreme opening observed in any iGluR ligand-binding core structure [2] [4] [6]:

  • Domain separation: The D1 and D2 domains adopt a 26° wider opening angle compared to the apo state, exceeding the conformation observed in AMPA receptor antagonist complexes [6].
  • Linker extension: In dimer assemblies, the distance between the C-termini (which connect to transmembrane ion channels) increases by 22 Å compared to glutamate-bound structures [2] [4]. This extension physically prevents the close approach of transmembrane domains required for ion channel opening.
  • Solvent conservation: Despite the expanded cleft, molecular dynamics simulations show remarkable conservation of water molecules in the binding pocket compared to agonist-bound states, suggesting these waters contribute to the energy landscape favoring the hyperextended state [6].

Table 2: Conformational Changes in GluK1 Ligand-Binding Core with UBP 302 vs. Agonists

ParameterUBP 302 ComplexGlutamate ComplexChange
D1-D2 domain angle26° widerClosed conformation+26°
C-terminal separation50.2 Å28.1 Å+22.1 Å
Glu723 side chainFacing awayCoordinating agonistRotated ~120°
Bound water molecules12 conserved14 conserved85% retention

This hyperextension represents a novel gating mechanism where antagonist binding expands rather than merely prevents closure of the LBD, effectively locking the receptor in an inactive state incapable of transmitting gating forces to the ion channel [4] [6].

Comparison with AMPA and NMDA Receptor Antagonist Binding Mechanisms

The binding mechanism of UBP 302 at GluK1 differs fundamentally from antagonist actions at AMPA and NMDA receptors:

  • Versus AMPA receptor antagonists:
  • Domain closure prevention: AMPA antagonists like DNQX (GluA2 complex) allow partial domain closure (20-25°) but prevent full agonist-like closure [6] [7].
  • Glutamate residue contact: DNQX maintains direct coordination with a conserved glutamate (Glu705 in GluA2), unlike UBP 302's avoidance of Glu723 [6].
  • Linker changes: GluA2 antagonists induce only 8-10 Å separation of ion channel linkers versus UBP 302's 22 Å extension [2] [4].
  • Versus NMDA receptor antagonists:
  • Glycine vs. glutamate sites: NMDA antagonists (e.g., DCKA) target the glycine-binding NR1 subunit, which has a distinct pharmacophore from kainate receptors [6].
  • Complete cleft occlusion: NMDA antagonists fully occupy the binding cleft without inducing substantial domain rearrangement, whereas UBP 302 exploits domain expansion [6].
  • Subunit cooperativity: NMDA receptor antagonism requires blockade of both glycine and glutamate sites, while UBP 302 acts as a single-subunit inhibitor [6].

Table 3: Comparative Antagonist Binding Mechanisms Across iGluR Subtypes

FeatureGluK1-UBP 302GluA2-DNQXNR1-DCKA
Direct Glu residue contactAbsentPresentPresent (NR1)
Domain closureHyperextended (↓26°)Partially closed (↓15°)Minimally perturbed
Ion channel linker change+22.1 Å+8.5 Å+3.2 Å
Bound water conservation>85%~60%~70%
Subunit selectivityGluK1 >> GluK2/3Pan-AMPANR1-specific

These structural distinctions explain UBP 302's unique pharmacological profile and provide a blueprint for designing subunit-selective kainate receptor modulators. The hyperextension mechanism suggests glutamate receptors possess greater conformational flexibility than previously recognized, with implications for allosteric drug development [2] [4] [6].

ConclusionThe molecular interactions between UBP 302 and GluK1 kainate receptors reveal unprecedented mechanisms of iGluR antagonism characterized by binding-induced hyperextension of the ligand-binding core. By avoiding contact with the conserved glutamate residue (Glu723) that typically anchors ligands, and instead exploiting subunit-specific residues like Thr690, UBP 302 achieves exceptional selectivity for GluK1-containing receptors. The 22 Å expansion of ion channel linkers in antagonist-bound dimers demonstrates that kainate receptors undergo larger conformational changes during gating than AMPA or NMDA receptors. These structural insights not only elucidate the basis for UBP 302's selective antagonism but also provide a framework for developing novel therapeutics targeting neurological disorders involving GluK1 receptors, including epilepsy, neuropathic pain, and migraine, where selective kainate receptor modulation may offer improved safety profiles over pan-antagonists.

Properties

CAS Number

745055-91-8

Product Name

UBP 302

IUPAC Name

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

InChI

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1

InChI Key

UUIYULWYHDSXHL-NSHDSACASA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione
UBP 302
UBP-302
UBP302

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.